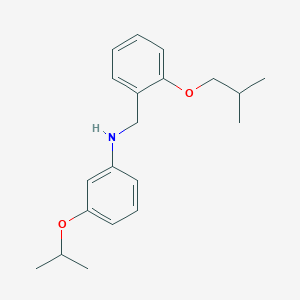
N-(2-Isobutoxybenzyl)-3-isopropoxyaniline
Vue d'ensemble
Description
“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is a specialty product used for proteomics research . Its molecular formula is C20H27NO2 and it has a molecular weight of 313.44 .
Molecular Structure Analysis
The molecular structure of “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” has a molecular weight of 313.44 . No other physical or chemical properties were found in the sources.Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research on compounds with similar structural features to N-(2-Isobutoxybenzyl)-3-isopropoxyaniline often focuses on chemical synthesis and modification techniques. For instance, compounds with benzyl and isopropyl groups have been utilized in the synthesis of oligoribonucleotides, showcasing methods for introducing protective groups to hydroxyl functions in nucleosides, which could be analogous to manipulating N-(2-Isobutoxybenzyl)-3-isopropoxyaniline for specific scientific applications (Takaku, Ito, & Imai, 1986).
Biological Activity and Drug Development
Compounds bearing benzyl and isopropoxy groups are often explored for their potential biological activities. For example, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine and similar compounds can be driven by their anticipated high biological activities, such as antitumor, anticancer, and antithrombosis effects, with minimal toxic and carcinogenic impacts. This illustrates a potential avenue for N-(2-Isobutoxybenzyl)-3-isopropoxyaniline in pharmacological research (Popov, Korchagina, & Karataeva, 2013).
Propriétés
IUPAC Name |
N-[[2-(2-methylpropoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-15(2)14-22-20-11-6-5-8-17(20)13-21-18-9-7-10-19(12-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISZCEPXWIUYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isobutoxybenzyl)-3-isopropoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
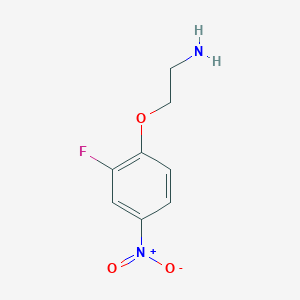
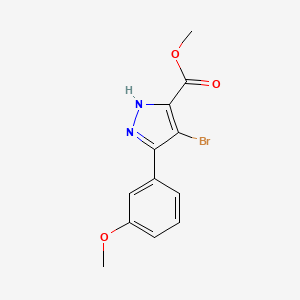
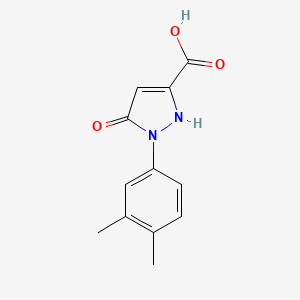
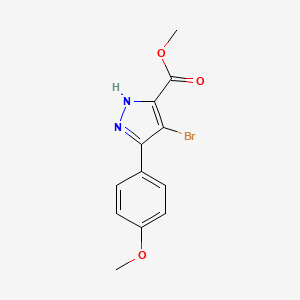
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
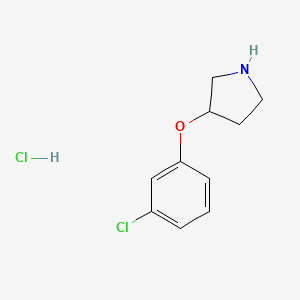
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
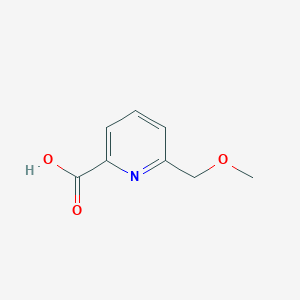
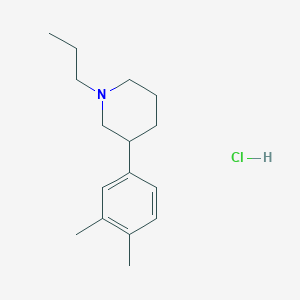
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)